Product packaging for 5-Chlorosalicylaldehyde oxime(Cat. No.:CAS No. 1595-14-8)

5-Chlorosalicylaldehyde oxime

Cat. No.: B7951346
CAS No.: 1595-14-8
M. Wt: 171.58 g/mol
InChI Key: FXAILOLNECSGMI-RUDMXATFSA-N
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Description

5-Chlorosalicylaldehyde oxime is a chemical reagent of significant interest in scientific research, primarily valued for its role as a key precursor in the development of advanced chemical sensors. Its core utility stems from the reactivity of the oxime functional group, which can undergo specific reactions with electrophilic agents. Recent research demonstrates its application in the synthesis of a fluorescent chemosensor for the real-time detection of highly toxic phosgene gas. In this system, the oxime group serves as the specific recognition site, undergoing an O-acylation reaction with phosgene that triggers a measurable fluorescence enhancement, enabling sensitive and selective monitoring . This foundational mechanism highlights the compound's broader potential in designing analytical tools for environmental and public safety monitoring of hazardous substances. Furthermore, derivatives of 5-chlorosalicylaldehyde are well-established in coordination chemistry for the spectrophotometric determination of metal ions, such as copper(II), suggesting that its oxime derivative also holds promise for the development of novel chelating agents and extraction methodologies in analytical chemistry . As a building block in organic synthesis, it can be used to create more complex molecules for pharmaceutical, perfume, and dyestuff applications . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B7951346 5-Chlorosalicylaldehyde oxime CAS No. 1595-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-[(E)-hydroxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXAILOLNECSGMI-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=N/O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1595-14-8
Record name Benzaldehyde, oxime
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-hydroxybenzaldehyde oxime
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Synthetic Methodologies and Precursor Chemistry of 5 Chlorosalicylaldehyde Oxime

Direct Synthesis of 5-Chlorosalicylaldehyde (B124248) Oxime

The direct synthesis of 5-Chlorosalicylaldehyde oxime involves the reaction of 5-Chlorosalicylaldehyde with a source of hydroxylamine. This transformation is a specific example of the broader class of reactions for oxime formation from aldehydes and ketones.

The classical method for preparing oximes involves the condensation of an aldehyde with hydroxylamine hydrochloride. at.ua This reaction is typically performed in a protic solvent, such as ethanol, and often requires the presence of a base like pyridine to neutralize the liberated hydrochloric acid. at.ua The optimization of this pathway for 5-Chlorosalicylaldehyde would involve adjusting parameters such as the molar ratio of reactants, reaction temperature, and the choice of base and solvent to maximize the yield and purity of the resulting oxime.

For instance, the reaction can be optimized by using a slight excess of hydroxylamine hydrochloride and a suitable base to drive the reaction to completion. The choice of base is critical; while pyridine is traditional, other bases like sodium carbonate can also be effective. nih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

Table 1: Optimization Parameters for the Synthesis of this compound

Parameter Variable Effect on Reaction
Reactant Ratio Molar equivalents of NH₂OH·HCl to Aldehyde An excess of hydroxylamine hydrochloride can increase the reaction rate and yield.
Base Pyridine, Sodium Carbonate, etc. Neutralizes HCl byproduct, influencing reaction kinetics and ease of work-up.
Solvent Ethanol, Methanol, Water Affects solubility of reactants and can influence reaction rate.
Temperature Room Temperature to Reflux Higher temperatures generally increase the reaction rate but may lead to side products.

Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for oxime formation, which are applicable to the synthesis of this compound. These "green chemistry" approaches aim to reduce reaction times, simplify work-up procedures, and minimize the use of hazardous solvents and reagents. at.ua

One such enhancement is the use of solvent-free or grinding (mechanochemical) methods. at.uanih.gov For example, grinding an aldehyde with hydroxylamine hydrochloride and a solid base like sodium carbonate or bismuth(III) oxide in a mortar and pestle can lead to high yields of the corresponding oxime in a very short time, often without the need for a solvent. at.uanih.gov

Another modern approach involves conducting the reaction in alternative solvent systems like water or mineral water. researchgate.net These methods are not only environmentally benign but can also offer advantages in terms of reaction rate and selectivity. The use of microwave irradiation has also been shown to significantly accelerate oxime formation. at.ua These enhanced methodologies offer significant improvements over classical techniques in terms of efficiency and environmental impact.

Precursor Chemistry: 5-Chlorosalicylaldehyde Synthesis

The availability and purity of the starting material, 5-Chlorosalicylaldehyde, are crucial for the successful synthesis of its oxime. There are two primary synthetic strategies for obtaining this key precursor.

The synthesis of 5-Chlorosalicylaldehyde can be approached in two ways regarding the introduction of the chlorine and formyl groups:

Direct Chlorination of Salicylaldehyde (B1680747) : This method involves the electrophilic substitution of a chlorine atom onto the benzene ring of salicylaldehyde. Due to the activating and ortho-, para-directing effects of the hydroxyl and formyl groups, the chlorine atom is predominantly directed to the 5-position. Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS) and elemental chlorine. nih.govgoogle.com The reaction conditions, such as solvent and temperature, must be carefully controlled to achieve high selectivity and yield. nih.govgoogle.com For example, reacting salicylaldehyde with an equimolar amount of chlorine can produce 5-chlorosalicylaldehyde in good yields. google.com

Ortho-Formylation of p-Chlorophenol : An alternative strategy is to start with a phenol that already contains the chlorine atom at the desired position, in this case, p-chlorophenol. The formyl group is then introduced at the position ortho to the hydroxyl group. This can be achieved through various formylation reactions, such as the Duff reaction or by using paraformaldehyde in the presence of a Lewis acid like tin(IV) chloride or a magnesium dichloride-triethylamine base system. nih.govrsc.org This method provides high regioselectivity for the ortho-formylation. rsc.org

Table 2: Comparison of Synthetic Routes to 5-Chlorosalicylaldehyde

Synthetic Route Starting Material Key Reagents Advantages
Direct Chlorination Salicylaldehyde Cl₂, NCS Direct, fewer steps.
Ortho-Formylation p-Chlorophenol Paraformaldehyde, SnCl₄ or MgCl₂/Et₃N High regioselectivity.

5-Chlorosalicylaldehyde is a valuable intermediate in organic synthesis. nih.govniscpr.res.inrsc.org Its bifunctional nature, possessing both a reactive aldehyde group and a phenolic hydroxyl group, allows for a wide range of chemical transformations. It is frequently used in the synthesis of Schiff bases by condensation with primary amines. nih.govrsc.orgnih.gov These Schiff bases, in turn, are important ligands in coordination chemistry, capable of forming stable complexes with various metal ions. nih.govsapub.org The presence of the chloro substituent can modify the electronic properties and solubility of the resulting molecules, making 5-Chlorosalicylaldehyde a useful building block for tuning the characteristics of target compounds. nih.gov It is also used in the synthesis of pharmaceuticals and other fine chemicals. nih.govrsc.org

Derivatization Pathways for Functionalization and Ligand Design

This compound itself is a versatile molecule that can be further modified to create a variety of functionalized compounds and ligands for metal complexes. The oxime functional group offers several reaction sites for derivatization.

The hydroxyl group of the oxime can be alkylated or acylated to form oxime ethers and oxime esters, respectively. nih.govrsc.orgrsc.orgrsc.org The synthesis of oxime ethers can be achieved by reacting the oxime with alkyl halides in the presence of a strong base, such as potassium hydroxide in dimethyl sulfoxide (DMSO). nih.gov This reaction is a convenient method for introducing a wide range of alkyl and benzyl groups. nih.gov Similarly, oxime esters can be prepared by reacting the oxime with carboxylic acids or their derivatives. rsc.org These derivatizations can significantly alter the chemical and physical properties of the molecule, including its solubility and coordinating ability.

Furthermore, the entire this compound molecule can act as a ligand for transition metals. niscpr.res.in The nitrogen atom of the oxime group and the oxygen atom of the phenolic hydroxyl group can coordinate to a metal center, forming a stable chelate ring. niscpr.res.in This makes this compound and its derivatives valuable components in the design of new coordination complexes with potential applications in catalysis and materials science. niscpr.res.in The synthesis of Schiff base ligands from 5-Chlorosalicylaldehyde is a common strategy, and the corresponding oxime offers an alternative N,O-donor ligand system. niscpr.res.innih.gov

Synthesis of Schiff Bases Incorporating 5-Chlorosalicylaldehyde Moieties

Schiff bases, characterized by the azomethine group (-HC=N-), are typically synthesized through the condensation of a primary amine with a carbonyl compound. futminna.edu.ngresearchgate.net In the context of 5-Chlorosalicylaldehyde, this reaction serves as a versatile method for introducing diverse functionalities onto the salicylaldehyde framework.

The reaction between 5-Chlorosalicylaldehyde and various primary amines, particularly substituted anilines, is a common method for synthesizing Schiff bases. The general procedure involves mixing equimolar amounts of 5-Chlorosalicylaldehyde and the respective primary amine in a solvent such as absolute ethanol. futminna.edu.ng The mixture is stirred, often with the addition of a catalytic amount of acid like formic acid, to facilitate the condensation. futminna.edu.ng The resulting Schiff base precipitate is then isolated by filtration, washed, and recrystallized. futminna.edu.ng This method has been used to synthesize a series of Schiff bases with varying substituents on the aniline ring. futminna.edu.ngnih.gov

Table 1: Examples of Schiff Bases from 5-Chlorosalicylaldehyde and Primary Amines

5-Chlorosalicylaldehyde Primary Amine Resulting Schiff Base
Aniline (E)-4-chloro-2-((phenylimino)methyl)phenol futminna.edu.ng
o-Anisidine (E)-4-chloro-2-((2-methoxyphenylimino)methyl)phenol futminna.edu.ng
4-Chloroaniline (E)-4-chloro-2-((4-chlorophenylimino)methyl)phenol futminna.edu.ng

5-Chlorosalicylaldehyde can react with hydrazines and hydrazides to form hydrazone Schiff bases. researchgate.net This reaction is a standard method for preparing hydrazide-based compounds and typically involves the condensation of the aldehyde with the hydrazide, often in an organic solvent. nih.govjsirjournal.com For instance, new diorganotin(IV) compounds have been synthesized from 5-chlorosalicylaldehyde isonicotinoyl hydrazone Schiff bases. researchgate.net An in-situ synthesis method has also been developed for a di-Schiff base from the related 3,5-dichloro-salicylaldehyde and carbohydrazide, which overcomes issues of reproducibility found in traditional solution methods. google.com

Table 2: General Condensation Reaction with Hydrazides

Reactant A Reactant B Product Type

The condensation of 5-Chlorosalicylaldehyde with amino acids yields amino acid Schiff bases. These reactions are significant as they link the salicylaldehyde moiety to biologically relevant molecules. iosrjournals.orgmdpi.com A study reported the synthesis of two new amino acid Schiff bases by reacting 5-chlorosalicylaldehyde with α-alanine, utilizing sodium hydroxide as a catalyst. iosrjournals.org Another approach involves the synthesis of amino acid Schiff base Cu(II) complexes under microwave irradiation using methanol as a solvent. This method has been successfully applied to reactions between 5-chlorosalicylaldehyde and amino acids such as L-serine and L-leucine. mdpi.com The general reaction involves the nucleophilic attack of the amino group of the amino acid on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage. libretexts.org

Table 3: Synthesis of Amino Acid Schiff Bases from 5-Chlorosalicylaldehyde

Amino Acid Reaction Conditions Resulting Product
α-Alanine 10⁻² mole sodium hydroxide catalyst iosrjournals.org {[(E) - (5 – chloro - 2- hydroxyphenyl) methylidene] amino} propanoic acid iosrjournals.org
L-Serine Microwave irradiation, Methanol solvent mdpi.com Schiff base ligand for Cu(II) complex mdpi.com

The reaction of 5-Chlorosalicylaldehyde with thiosemicarbazides results in the formation of thiosemicarbazones, a class of Schiff bases containing a C=N-NH-C(=S)N moiety. juniv.edu This condensation is a standard method for preparing these derivatives. nih.govresearchgate.net The synthesis involves the reaction of an aldehyde with a thiosemicarbazide, and the resulting thiosemicarbazones of 5-chlorosalicylaldehyde have been investigated for their biological activities. thegoodscentscompany.com

Table 4: General Condensation Reaction with Thiosemicarbazides

Reactant A Reactant B Product Type

5-Chlorosalicylaldehyde readily undergoes condensation with aminophenols and aminoantipyrine derivatives to form the corresponding Schiff bases. semanticscholar.orgekb.egnih.gov For example, Schiff bases have been synthesized from salicylaldehyde derivatives and 4-chloro-2-aminophenol. semanticscholar.org Similarly, 4-aminoantipyrine (4-AAP) is a common precursor for a variety of Schiff bases with diverse applications. nih.gov The synthesis typically involves condensing the aldehyde with the amine, leading to compounds that are valuable in coordination chemistry and as potential biological agents. ekb.egnih.gov

Table 5: Schiff Base Synthesis with Aminophenols and Aminoantipyrine

Reactant A Reactant B Product Type
5-Chlorosalicylaldehyde Aminophenol derivative (e.g., 4-chloro-2-aminophenol) Salicylaldimine Schiff Base semanticscholar.org

Modifications of the Oxime Moiety

The oxime group (-C=N-OH) of this compound is a functional handle that can undergo various chemical transformations. These reactions allow for the diversification of the parent molecule, leading to new structures and properties.

Research has shown that the oxime moiety can be a precursor to iminoxyl radicals. researchgate.netnih.gov These radical intermediates can participate in several synthetic transformations. One such reaction is the cross-dehydrogenative C-O coupling of oximes with molecules like acetonitrile, ketones, and esters. researchgate.netnih.gov This process is proposed to proceed through the formation of an electron donor-acceptor (EDA) complex between the oxime anion and an agent like perfluorobutyl iodide, which initiates the formation of radical intermediates and subsequent coupling. researchgate.net

In addition to intermolecular reactions, the iminoxyl radicals derived from oximes can undergo intramolecular cyclization. nih.gov These reactions typically involve either a hydrogen atom abstraction followed by cyclization or an addition to a C=C double bond within the same molecule. nih.gov The result is often the formation of a five-membered ring, such as an isoxazoline. nih.gov Furthermore, the oxime group can participate in exchange reactions, or metathesis, with other oximes under catalytic conditions. rsc.org The stability of the oxime bond itself is also subject to reaction conditions; it is favored at weakly acidic pH (4-6) but can be degraded under stronger acidic or basic conditions. researchgate.net

Acylation Reactions of Oxime Hydroxyl Groups

The hydroxyl group of an oxime, including this compound, is nucleophilic and can undergo acylation reactions. A common example is the formation of O-acetyl oximes, which can serve as effective transformable directing groups in palladium-catalyzed C-H bond functionalization reactions. nih.gov This transformation allows for the introduction of various functional groups at positions that would otherwise be difficult to access.

The O-acetyl oxime directing group facilitates both sp² and sp³ C-H functionalization. nih.gov Following the C-H functionalization step, the O-acetyl oxime group can be readily converted into other valuable functional groups. For instance, the acetyl group can be removed through methanolysis catalyzed by potassium carbonate (K₂CO₃) to regenerate the oxime. nih.gov This regenerated oxime can then be further transformed.

Table 1: Examples of Transformations of Functionalized O-Acetyl Oxime Products

Starting MaterialReactionProduct
Functionalized O-acetyl oximeK₂CO₃-catalyzed methanolysisFunctionalized oxime
Functionalized oximeBeckmann rearrangement & condensationOxazoline derivative
Functionalized oximeReductionAmino phenol derivative
Functionalized oximeHydrolysis followed by reductionDiol derivative

This table illustrates the versatility of the O-acetyl oxime group in synthetic chemistry, allowing access to a variety of molecular scaffolds from a common intermediate. nih.gov

Regeneration of Carbonyl Compounds from Oxime Derivatives

The conversion of an oxime back to its parent carbonyl compound, a process known as deoximation, is a crucial transformation in organic synthesis. niscpr.res.in Oximes are often used as protecting groups for aldehydes and ketones, and their efficient cleavage is necessary to reveal the original carbonyl functionality. thieme-connect.com Several methods have been developed to achieve this regeneration under mild conditions, avoiding harsh reagents that could affect other sensitive parts of the molecule. niscpr.res.inresearchgate.net

One effective method involves the use of cupric chloride dihydrate (CuCl₂·2H₂O) as a promoter for hydrolysis. organic-chemistry.org This green chemistry approach utilizes 2 molar equivalents of the salt in a mixture of acetonitrile and water at reflux temperature (approximately 75°C), achieving high yields of the corresponding carbonyl compounds. researchgate.netorganic-chemistry.org A key advantage of this method is the potential for the cupric salt to be recovered and reused, minimizing waste. organic-chemistry.org

Another mild procedure employs calcium hypochlorite, Ca(OCl)₂, in the presence of moist montmorillonite K-10 clay. niscpr.res.in This heterogeneous system allows for the simple regeneration of aldehydes and ketones from their oximes by stirring the mixture in chloroform at room temperature. The reaction is generally complete within a few hours, and the product is easily isolated by filtration and solvent removal. niscpr.res.in

Microwave-assisted synthesis provides a rapid and efficient alternative for deoximation. A method using iodine (I₂) and an aqueous extract of the natural surfactant Sapindus laurifolia under microwave irradiation has been established for the regeneration of carbonyl compounds from oximes. nih.gov This approach offers the benefits of reduced reaction times and good yields under neutral conditions. nih.gov

Table 2: Comparison of Selected Methods for Carbonyl Regeneration from Oximes

Reagent/SystemConditionsTypical YieldsKey Features
Cupric chloride dihydrate (CuCl₂·2H₂O)Reflux in acetonitrile/water85–98%Green method, recoverable catalyst researchgate.netorganic-chemistry.org
Calcium hypochlorite / Montmorillonite K-10Chloroform, room temperatureHighMild, heterogeneous conditions niscpr.res.in
Iodine (I₂) / Sapindus laurifolia extractMicrowave irradiation (45-60°C)GoodRapid, green chemistry approach nih.gov

Coordination Chemistry of 5 Chlorosalicylaldehyde Oxime and Its Derivatives

Ligand Design Principles and Donor Atom Characterization

The design of ligands based on 5-Chlorosalicylaldehyde (B124248) oxime is centered around the strategic placement of donor atoms to facilitate coordination with metal ions. The inherent structure of the parent oxime, and the ease with which it can be modified to form derivatives like Schiff bases, allows for precise control over the resulting complex's geometry and properties.

Monodentate and Polydentate Coordination Modes

5-Chlorosalicylaldehyde oxime and its derivatives can exhibit a range of coordination modes, acting as either monodentate or polydentate ligands. A ligand that donates a single pair of electrons to a central metal atom is termed monodentate, while a polydentate ligand can donate multiple electron pairs, forming multiple coordinate bonds.

In its simplest form, this compound can act as a monodentate ligand , coordinating to a metal center through the nitrogen atom of the oxime group. However, it more commonly functions as a bidentate ligand . In this mode, it chelates to a metal ion using the phenolic oxygen and the oxime nitrogen, forming a stable six-membered ring. This chelation is a key feature of salicylaldoxime-type ligands.

By reacting 5-Chlorosalicylaldehyde with various primary amines, polydentate Schiff base ligands can be synthesized. These ligands can be designed to be tridentate, tetradentate, or even of higher denticity, depending on the nature of the amine used. For example, condensation with an amine containing additional donor groups, such as another amino or hydroxyl group, can lead to a ligand capable of forming multiple chelate rings with a metal ion, resulting in highly stable complexes.

Oxygen, Nitrogen, and Sulfur Donor Sets in Metal Chelation

The versatility of this compound as a precursor for ligands is further highlighted by the variety of donor atoms that can be incorporated into its derivatives to chelate metal ions.

Oxygen and Nitrogen (O, N) Donors: The most common donor set in complexes of this compound and its simple Schiff base derivatives involves oxygen and nitrogen atoms. The phenolic oxygen and the imine or oxime nitrogen are strategically positioned to form stable five- or six-membered chelate rings with a metal ion. In many Schiff base complexes, the ligand coordinates as a bidentate ON donor, utilizing the deprotonated phenolic oxygen and the azomethine nitrogen.

Oxygen, Nitrogen, and Sulfur (O, N, S) Donors: The introduction of a sulfur atom into the ligand backbone expands the coordination possibilities and can influence the electronic properties of the resulting metal complex. A common strategy to incorporate a sulfur donor is through the synthesis of a thiosemicarbazone Schiff base. This is achieved by condensing 5-Chlorosalicylaldehyde with thiosemicarbazide. The resulting ligand can act as a tridentate ONS donor, coordinating to the metal ion through the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur. ajrconline.orgsustech.edu The presence of the soft sulfur donor can have a significant impact on the stability and reactivity of the metal complex.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, with single-crystal X-ray diffraction being the most definitive method for structural elucidation.

Transition Metal Complexes

Cobalt complexes of Schiff bases derived from 5-Chlorosalicylaldehyde have been synthesized and structurally characterized. These complexes exhibit a range of coordination geometries and oxidation states for the cobalt center.

One example is the mononuclear Cobalt(II) complex, Bis[4-chloro-2-(cyclohexyliminomethyl)phenolato]cobalt(II), formed from the reaction of 5-Chlorosalicylaldehyde, cyclohexanamine, and a Cobalt(II) salt. asianpubs.orgasianpubs.org In this complex, two Schiff base ligands coordinate to the Co(II) ion.

Below is a data table summarizing the crystallographic information for this complex.

Parameter Value
Chemical FormulaC26H30Cl2CoN2O2
Crystal SystemMonoclinic
Space GroupPbca
a (Å)14.875(3)
b (Å)13.569(2)
c (Å)24.957(5)
β (°)90
Coordination GeometryDistorted Tetrahedral
Selected Bond Lengths (Å)
Co-O1.9092(18) - 2.0055(19)
Selected Bond Angles (°)
O-Co-N94.41(8) - 122.87(8)

Data sourced from the synthesis and crystallographic study of a Cobalt complex derived from 5-Chloro-salicylaldehyde and cyclohexanamine. asianpubs.orgasianpubs.org

Cobalt(III) complexes are also readily formed, often through the in situ oxidation of Cobalt(II) in the presence of the ligand and air. These Co(III) complexes are typically low-spin and adopt a distorted octahedral geometry. The coordination sphere is often completed by two tridentate Schiff base ligands or a combination of bidentate ligands and other monodentate ligands.

Nickel(II) complexes of Schiff bases derived from 5-Chlorosalicylaldehyde have been extensively studied. These complexes are known to adopt a variety of coordination geometries, including square planar, tetrahedral, and octahedral, depending on the specific ligand and reaction conditions.

A notable example is the Nickel(II) complex of a semicarbazone ligand derived from 5-chlorosalicylaldehyde. nih.gov This complex features a nearly square planar geometry around the nickel atom, with the ligand acting as a tetradentate N,N,N,O donor.

The following table provides structural data for this Nickel(II) complex.

Parameter Value
Chemical FormulaC22H16Cl N5O2Ni
Coordination GeometrySquare Planar
Selected Bond Lengths (Å)
Ni-N(1)1.835(5)
Ni-N(5)1.885(5)
Ni-N(3)1.819(5)
Ni-O(2)1.834(4)
Selected Bond Angles (°)
N(3)-Ni-N(1)83.5(2)
N(1)-Ni-O(2)96.4(2)
N(3)-Ni-O(2)178.8(2)
N(3)-Ni-N(5)84.5(2)
N(5)-Ni-O(2)95.6(2)
N(1)-Ni-N(5)167.9(2)

Data sourced from the X-ray analysis of a Nickel complex of 5-chlorosalicylaldehyde 2-phenyl-4-[(1H-benzo[d]imidazol-2-yl)methyl]semicarbazone. nih.gov

In other instances, Nickel(II) can form octahedral complexes with Schiff bases derived from 5-chlorosalicylaldehyde, particularly when coordinating with two tridentate ligands or in the presence of additional monodentate ligands like water or pyridine. The geometry is influenced by the steric and electronic properties of the ligands involved.

Copper(II) Complexes

The coordination chemistry of this compound with copper(II) ions has been primarily elucidated through single-crystal X-ray diffraction studies. These investigations have focused on the bis-ligand complex, bis(5-chlorosalicylaldoximato)copper(II), revealing detailed insights into its molecular geometry and crystal packing.

The synthesis of bis(5-chlorosalicylaldoximato)copper(II) typically involves the reaction of a copper(II) salt with this compound in a suitable solvent. The ligand, acting as a bidentate chelating agent, coordinates to the copper(II) center through the phenolic oxygen and the oxime nitrogen atoms.

Structural analysis of bis(5-chlorosalicylaldoximato)copper(II), [OC₆H₃(Cl)CHNOH]₂Cu, has shown that the complex crystallizes in the triclinic space group P1. The copper(II) ion is situated at a center of symmetry and is coordinated by two 5-chlorosalicylaldoxime ligands. The resulting coordination geometry is a distorted octahedron. The equatorial plane is defined by the two phenolic oxygen atoms and two oxime nitrogen atoms from the two chelating ligands. The axial positions are occupied by the oxime oxygen atoms of neighboring molecules, though these axial Cu-O interactions are significantly elongated.

The molecule exhibits considerable deviation from complete planarity. The crystal structure is organized in layers, with the chlorine atoms forming a distorted hexagonal close packing arrangement. The hydrogen bonding within the complex, between the oxime hydrogen and the phenolic oxygen, is noted to be longer than that observed in the unsubstituted bis(salicylaldoximato)copper(II), which is attributed to the increased deviation from planarity in the 5-chloro substituted molecule.

Detailed spectroscopic and magnetic properties for this specific complex are not extensively reported in the literature. The primary characterization has been centered on its solid-state structure.

Table 1: Crystallographic Data for Bis(5-chlorosalicylaldoximato)copper(II)

ParameterValue
Chemical Formula[OC₆H₃(Cl)CHNOH]₂Cu
Crystal SystemTriclinic
Space GroupP1
a (Å)13.38
b (Å)3.84
c (Å)7.31
α (°)81° 30'
β (°)98° 3'
γ (°)98° 3'
Molecules per unit cell (Z)1
Coordination GeometryDistorted Octahedral
Cu-N bond length (Å)1.96
Cu-O (phenolic) bond length (Å)1.91
Cu-O (oxime, axial) bond length (Å)3.01
H-bond (O-H···O) length (Å)2.63
Organotin(IV) and Cadmium(II) Complexes

The coordination chemistry of this compound with organotin(IV) and cadmium(II) ions has been an area of active research, leading to the synthesis of complexes with intriguing structural features.

Organotin(IV) Complexes:

Organotin(IV) complexes of ligands similar to this compound, such as other Schiff bases, have been synthesized and characterized. These complexes often exhibit pentacoordinated or hexacoordinated geometries around the tin atom. For instance, diorganotin(IV) complexes derived from salicylaldehyde (B1680747) derivatives and 3-amino-2-napthol have shown distorted octahedral geometries in the solid state due to intermolecular Sn···O interactions, while in other cases, a pentacoordinate environment is observed. unam.mx The synthesis of these complexes can often be achieved through multicomponent reactions involving the organotin(IV) oxide, the aldehyde, and an amine. unam.mx The resulting structures are influenced by the nature of the organic groups attached to the tin atom.

In related pentacoordinated organotin(IV) complexes, the geometry is often intermediate between trigonal bipyramidal and square pyramidal. nih.gov The formation of five- and six-membered chelate rings upon coordination of the ligand to the tin atom can lead to significant distortion from ideal geometries. nih.gov

Cadmium(II) Complexes:

The coordination chemistry of cadmium(II) with halogen-substituted salicylaldehyde derivatives and other oximes has been explored, revealing a tendency to form polynuclear complexes. For example, cadmium(II) complexes with 5-bromo-salicylaldehyde have been shown to form dinuclear structures. researchgate.net In complexes with di-2-pyridyl ketone oxime, cadmium(II) forms one-dimensional coordination polymers where neighboring metal centers are bridged by both halide and oxime ligands, resulting in a distorted octahedral coordination geometry around each cadmium ion. nih.gov The coordination sphere in such complexes is typically composed of nitrogen and oxygen atoms from the oxime ligand, as well as halide ions. nih.gov

The synthesis of mixed ligand complexes of Cd(II) with furfural-type imine ligands and 2,2′-bipyridine has also been reported, typically prepared by mixing equimolar amounts of the ligands and the metal salt. nih.gov

Table 1: Summary of Coordination Features of Organotin(IV) and Cadmium(II) Complexes with Similar Ligands

Metal IonTypical Coordination NumberCommon GeometriesStructural Features
Organotin(IV)5, 6Distorted Trigonal Bipyramidal, Square Pyramidal, Octahedral unam.mxnih.govFormation of five- and six-membered chelate rings nih.gov
Cadmium(II)6Distorted Octahedral nih.govresearchgate.netFormation of dinuclear or polymeric structures researchgate.netnih.gov
Ruthenium Complexes

Ruthenium complexes containing oxime ligands are of interest due to their potential catalytic and biological activities. The reaction of ruthenium precursors with salicylaldehyde oxime, the parent ligand of this compound, has been shown to result in the reduction of the oxime to an imine, affording ruthenium(III) imine complexes. rsc.org In these reactions, the salicylaldehyde oxime acts as a precursor to the coordinated imine ligand. The resulting ruthenium complexes typically exhibit an octahedral coordination geometry. rsc.org

The coordination sphere around the ruthenium center in such complexes is often composed of a combination of nitrogen and oxygen donor atoms from the organic ligand, as well as other ligands like phosphines and chlorides. rsc.org The electronic properties of these complexes are characterized by metal-to-ligand charge transfer (MLCT) bands in the visible region of their electronic spectra. rsc.org

Half-sandwich ruthenium(II) complexes, often described as having a "piano-stool" geometry, are another important class of compounds. These complexes typically feature a pseudo-octahedral coordination environment around the ruthenium atom. nih.gov The synthesis of ruthenium(II) arene complexes often involves the reaction of a ruthenium precursor with the desired ligand, leading to compounds with distorted octahedral geometry. nih.gov The coordination environment in ruthenium(II) complexes can be flexible, adopting geometries ranging from square pyramidal to octahedral and even bicapped tetrahedral, depending on the nature of the other ligands in the coordination sphere. uu.nl

Investigation of Metal-to-Ligand Stoichiometry

The stoichiometry of metal complexes with this compound and its derivatives is a crucial factor that influences the final structure and properties of the compound. Different metal-to-ligand ratios can lead to the formation of mononuclear, dinuclear, or polynuclear species.

Commonly observed stoichiometries in related metal-oxime and Schiff base complexes include:

1:2 Metal-to-Ligand Ratio: This is frequently observed in the formation of mononuclear complexes where the metal ion is coordinated by two ligand molecules. For instance, Co(II) complexes with salicyloylpyrazoleoximes have been reported to have a 1:2 stoichiometry. niscpr.res.in Similarly, studies on imine-oxime ligands reacting with metal salts in a 2:1 ligand-to-metal ratio result in mononuclear complexes where the ligand behaves as a dibasic bidentate species towards one metal ion. researchgate.net

1:1 Metal-to-Ligand Ratio: This stoichiometry can lead to the formation of either simple mononuclear complexes with other coordinated ligands or polynuclear structures where the ligand bridges between metal centers. For example, analytical data for Schiff base complexes derived from 5-chlorosalicylaldehyde and 2-(2-aminophenyl) 1H-benzimidazole suggest a 1:1 (M:L) stoichiometry, leading to the formation of binuclear complexes. researchgate.net

1:1:1 Metal:Ligand1:Ligand2 Ratio: In the synthesis of mixed-ligand complexes, a 1:1:1 molar ratio of the metal salt and two different ligands is often employed. This has been demonstrated in the preparation of Co(II) complexes with salicylaldehyde semicarbazone and salicylaldehyde oxime. amazonaws.com

Table 2: Common Metal-to-Ligand Stoichiometries in Related Complexes

Stoichiometry (Metal:Ligand)Resulting Complex TypeExample
1:2MononuclearCo(II) with salicyloylpyrazoleoximes niscpr.res.in
1:1Mononuclear or PolynuclearBinuclear complexes with Schiff base from 5-chlorosalicylaldehyde researchgate.net
1:1:1 (Mixed Ligand)MononuclearCo(II) with salicylaldehyde semicarbazone and salicylaldehyde oxime amazonaws.com

Analysis of Coordination Geometries (e.g., Tetrahedral, Octahedral, Square Pyramidal)

The coordination geometry of metal complexes is determined by the coordination number of the central metal ion and the nature of the ligands. For complexes of this compound, a variety of geometries can be anticipated based on studies of related compounds.

Octahedral Geometry: This is one of the most common coordination geometries for transition metal complexes with a coordination number of six. Ruthenium(III) complexes with ligands derived from salicylaldehyde oxime typically adopt an octahedral geometry. rsc.org Similarly, many ruthenium(II) and ruthenium(III) complexes with salen-type ligands exhibit a distorted octahedral environment. nih.gov Cadmium(II) complexes with related oxime and salicylaldehyde ligands also frequently display distorted octahedral geometries. nih.govresearchgate.net

Square Pyramidal Geometry: This geometry is common for five-coordinate complexes. In some cadmium(II) complexes, a distorted square pyramidal geometry has been observed. researchgate.net The flexibility of the coordination environment of ruthenium(II) can also lead to square pyramidal structures. uu.nl

Tetrahedral Geometry: While less common for the metals discussed in the context of these types of ligands, tetrahedral geometry is a possibility for some four-coordinate complexes.

Distorted Geometries: In many instances, the coordination geometries of these complexes deviate from idealized shapes. This distortion is often due to the constraints of the chelating ligands, leading to angles that differ from the ideal values for a given geometry. For example, organotin(IV) complexes often exhibit geometries that are intermediate between trigonal bipyramidal and square pyramidal. nih.gov

Table 3: Prevalent Coordination Geometries for Metal Complexes with Related Ligands

Metal IonCommon Coordination Geometries
Organotin(IV)Distorted Trigonal Bipyramidal, Square Pyramidal, Octahedral unam.mxnih.govresearchgate.net
Cadmium(II)Distorted Octahedral, Square Pyramidal nih.govresearchgate.net
Ruthenium(II/III)Octahedral, Distorted Octahedral, Square Pyramidal rsc.orguu.nlnih.govrsc.org

Formation of Homo- and Heterometallic Clusters

The ability of ligands like this compound to bridge between multiple metal centers can lead to the formation of polynuclear clusters. These clusters can be homometallic, containing only one type of metal ion, or heterometallic, containing two or more different metal ions.

The formation of a tetranuclear organotin(IV) complex with a ladder-like structure has been reported, demonstrating the potential for organotin compounds to form clusters. rsc.org The bridging capabilities of the carboxylate ligands in this case are key to the formation of the cluster.

In the case of cadmium(II), the formation of dinuclear complexes with 5-bromo-salicylaldehyde is well-documented. researchgate.net These dinuclear structures are often held together by bridging oxygen atoms from the salicylaldehyde ligand. The use of oxime ligands can also lead to bridged structures, as seen in the one-dimensional coordination polymers of cadmium(II) with di-2-pyridyl ketone oxime. nih.gov

While specific examples of homo- and heterometallic clusters involving this compound are not extensively detailed in the available literature, the known coordination behavior of similar ligands strongly suggests the potential for the formation of such species. The design of new polynuclear complexes with interesting magnetic or catalytic properties is a promising area for future research with this ligand.

Synthesis and Properties of Mixed-Ligand Complexes

Mixed-ligand complexes, which contain more than one type of ligand coordinated to the central metal ion, offer a route to fine-tune the properties of the resulting compound. The synthesis of mixed-ligand complexes involving salicylaldehyde derivatives and oximes has been successfully demonstrated.

A general method for the synthesis of mixed-ligand complexes involves the reaction of a metal salt with a stoichiometric mixture of the different ligands. For example, mixed-ligand complexes of Co(II) have been prepared by reacting cobalt chloride with a 1:1 mixture of salicylaldehyde semicarbazone and salicylaldehyde oxime. amazonaws.com Similarly, mixed ligand complexes of Fe(III), Co(II), Cu(II), and Cd(II) have been synthesized using a furfural-type imine and 2,2′-bipyridine as the two ligands. nih.gov

The resulting mixed-ligand complexes are often characterized by their distinct colors, stability in air, and solubility in organic solvents like DMF and DMSO. nih.gov The incorporation of different ligands allows for the modification of the electronic and steric environment around the metal center, which can in turn influence the reactivity, spectral properties, and potential applications of the complex. nih.gov

Supramolecular Architecture via Self-Assembly

The formation of extended structures through non-covalent interactions is a key feature of supramolecular chemistry. Metal complexes of this compound and its derivatives can act as building blocks for the construction of supramolecular architectures through self-assembly processes.

Hydrogen bonding is a particularly important interaction in the self-assembly of oxime-containing complexes. The oxime group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains, sheets, or three-dimensional networks. The stepwise deprotonation of oxime/oximato metal complexes can also drive their self-assembly. at.ua

Hydrogen Bonding Networks in Crystal Packing

The crystal packing of this compound and its derivatives is significantly influenced by a network of hydrogen bonds, which play a crucial role in the formation of stable, ordered supramolecular structures. The presence of both a hydroxyl (-OH) group and an oxime (-NOH) group provides donor and acceptor sites for hydrogen bonding.

Detailed crystallographic studies of related salicylaldoxime (B1680748) derivatives reveal a common and robust intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the oxime. This interaction results in the formation of a stable six-membered ring, which is a recurring motif in this class of compounds. This intramolecular bond effectively planarizes a significant portion of the molecule.

In addition to the intramolecular interactions, the crystal lattice is further stabilized by a variety of intermolecular hydrogen bonds. The oxime's hydroxyl group is a key participant in these interactions, capable of acting as both a hydrogen bond donor and acceptor. This allows for the formation of extended networks, often in the form of chains or dimers. For instance, in many salicylaldoxime structures, molecules are linked into centrosymmetric dimers through O-H···O hydrogen bonds between the oxime groups of two adjacent molecules. Alternatively, head-to-tail chains can be formed via O-H···N or O-H···O interactions, where the oxime's hydroxyl group of one molecule donates a hydrogen to the oxime nitrogen or a phenolic oxygen of a neighboring molecule.

Table 1: Typical Hydrogen Bond Geometries in Salicylaldoxime Derivatives

Interaction Type Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
Intramolecular O-H···N(oxime) ~ 0.95 ~ 1.80 ~ 2.60 ~ 140
Intermolecular O(oxime)-H···O(oxime) ~ 0.98 ~ 1.75 ~ 2.70 ~ 165
Intermolecular O(oxime)-H···N(oxime) ~ 0.98 ~ 1.85 ~ 2.80 ~ 160
Intermolecular C-H···O ~ 0.93 ~ 2.50 ~ 3.30 ~ 145

Note: The data presented in this table are representative values from crystallographic studies of closely related salicylaldoxime structures and are intended to be illustrative.

Formation of Metallacrowns and Coordination Polymers

The molecular structure of this compound, featuring a salicylaldehyde backbone, provides suitably positioned donor atoms for the chelation of metal ions, making it a potential ligand for the construction of polynuclear complexes such as metallacrowns and coordination polymers. The deprotonated form of the ligand, 5-chlorosalicylaldoximate, can act as a bridging ligand, linking multiple metal centers to form extended one-, two-, or three-dimensional networks.

While the broader class of oxime-based ligands has been successfully employed in the synthesis of metallacrowns and coordination polymers, specific examples detailing the use of this compound for these applications are not extensively reported in the surveyed literature. However, the coordination behavior of analogous ligands allows for a prospective analysis of its potential. For instance, pyridyl oximes have been shown to form 1D coordination polymers by bridging metal centers.

The formation of such supramolecular structures is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent system, often employing techniques such as slow evaporation or hydrothermal synthesis to promote the growth of crystalline materials. The resulting architecture is highly dependent on the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions.

The 5-chlorosalicylaldoximate ligand can, in principle, adopt several coordination modes to facilitate the formation of extended structures. The phenolate oxygen and the oxime nitrogen can chelate to one metal center, while the oxime oxygen can bridge to an adjacent metal ion. This bridging capability is fundamental to the formation of both discrete polynuclear metallacrowns and infinite coordination polymers.

Table 2: Potential Coordination Modes of 5-Chlorosalicylaldoximate for Extended Structures

Coordination Mode Description Potential Resulting Structure
Chelating and Bridging The ligand chelates a metal ion via the phenolate oxygen and oxime nitrogen, while the oxime oxygen bridges to a second metal center. Metallacrowns, 1D/2D/3D Coordination Polymers
Bidentate Chelating The ligand coordinates to a single metal center through the phenolate oxygen and oxime nitrogen, acting as a terminal or capping ligand. Discrete Metal Complexes

Note: This table outlines the potential coordination behavior of this compound based on the known chemistry of related oxime ligands.

Spectroscopic and Diffraction Based Structural Characterization

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and understanding the bonding within the 5-Chlorosalicylaldehyde (B124248) oxime molecule.

The FT-IR spectrum of 5-Chlorosalicylaldehyde oxime displays several characteristic absorption bands that confirm the presence of its key functional groups. The formation of the oxime from the parent aldehyde is clearly indicated by the disappearance of the aldehyde C=O stretching band and the appearance of new bands associated with the oxime group. researchgate.net

A broad absorption band is typically observed in the 3400-3200 cm⁻¹ region, which is attributed to the stretching vibration of the O-H group of the oxime (=N-OH). The phenolic O-H group also contributes to absorption in this region, often appearing as a broad band due to hydrogen bonding. The stretching vibration of the C=N bond of the oxime group gives rise to a characteristic absorption band in the range of 1620-1680 cm⁻¹. researchgate.net Another important vibration is the N-O stretch, which is typically found in the 930-960 cm⁻¹ region. Vibrations corresponding to the aromatic ring, such as C=C stretching and C-H stretching and bending, are also present.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3300O-H stretch (phenolic)Ar-OH
~3250O-H stretch (oxime)=N-OH
~3050Aromatic C-H stretchAr-H
~1640C=N stretchC=N
~1580, ~1480Aromatic C=C stretchAr C=C
~940N-O stretchN-O
~750C-Cl stretchAr-Cl

When this compound acts as a ligand in coordination complexes with metal ions, FT-IR spectroscopy provides crucial evidence for its mode of bonding. The coordination of the ligand to a metal center typically induces significant shifts in the vibrational frequencies of the donor atoms.

The most informative band for determining the coordination mode is the C=N stretching vibration. Upon coordination of the oxime nitrogen to a metal ion, a shift in the ν(C=N) band to either higher or lower wavenumbers is observed. This shift indicates the involvement of the azomethine nitrogen atom in chelation. scispace.com Similarly, a shift in the N-O stretching frequency can also provide evidence of coordination, suggesting that the electronic environment of the N-O bond has been altered by the metal-ligand interaction. mdpi.com The nature and magnitude of these shifts can help in distinguishing between different coordination geometries and understanding the strength of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound shows distinct signals for each type of proton in the molecule. The proton of the phenolic hydroxyl group (Ar-OH) and the oxime hydroxyl group (=N-OH) typically appear as broad singlets at the downfield end of the spectrum, with their exact chemical shifts being dependent on the solvent and concentration. The proton of the azomethine group (CH=N) resonates as a singlet, typically in the range of 8.0-8.5 ppm. The aromatic protons appear in the region of 6.8-7.5 ppm, with their multiplicity (singlet, doublet) and coupling constants determined by their positions on the benzene ring relative to the substituents.

The ¹³C NMR spectrum provides complementary information. The carbon atom of the azomethine group (C=N) shows a characteristic signal in the downfield region, often around 145-155 ppm. The aromatic carbons resonate in the typical range of 115-160 ppm. The carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the phenolic hydroxyl group (C-OH) can be specifically assigned based on their expected chemical shifts and substitution effects. nih.gov

Table 2: ¹H NMR Chemical Shift Assignments for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~11.0s (broad)Ar-OH
~9.9s (broad)=N-OH
~8.2sCH =N
~7.3dAromatic H
~7.2ddAromatic H
~6.9dAromatic H

Table 3: ¹³C NMR Chemical Shift Assignments for this compound

Chemical Shift (δ, ppm)Assignment
~155C -OH
~148C H=N
~130Aromatic C -H
~129Aromatic C -H
~125C -Cl
~118Aromatic C -H
~117Aromatic C (quaternary)

The combination of ¹H and ¹³C NMR data, including chemical shifts, signal integrations, and coupling patterns, allows for the unambiguous confirmation of the molecular connectivity of this compound. The observed correlations confirm the arrangement of the salicylaldehyde (B1680747) framework and the attachment of the oxime group.

Furthermore, NMR spectroscopy can be used to investigate isomerism. Oximes can exist as E (anti) or Z (syn) isomers with respect to the C=N double bond, depending on the relative positions of the hydroxyl group and the other substituent on the carbon. These isomers are diastereomers and would be expected to have distinct NMR spectra, with different chemical shifts for the protons and carbons near the C=N bond. Typically, one isomer is thermodynamically more stable and predominates in solution, often leading to a single set of observed NMR signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is characterized by absorption bands that correspond to the excitation of electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound in a solvent like ethanol or methanol typically shows strong absorption bands in the ultraviolet region. These absorptions are primarily due to π → π* transitions within the aromatic benzene ring and the C=N chromophore. researchgate.net The presence of the hydroxyl and chloro substituents on the aromatic ring, as well as the oxime group, acts as auxochromes that can shift the absorption maxima (λmax) and increase the molar absorptivity. A weaker absorption band, corresponding to an n → π* transition of the non-bonding electrons on the nitrogen and oxygen atoms of the oxime group, may also be observed at longer wavelengths. rsc.org The position and intensity of these bands are sensitive to the solvent polarity and pH, as deprotonation of the phenolic or oxime hydroxyl groups can significantly alter the electronic structure of the molecule. researchgate.net

Characterization of Electronic Transitions and Absorption Maxima

UV-Visible spectroscopy is a key technique for investigating the electronic transitions within this compound and its metal complexes. The absorption of ultraviolet and visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides information on the molecular structure and bonding.

The electronic spectrum of oximes derived from aromatic aldehydes is typically characterized by absorption bands in the UV region corresponding to π→π* and n→π* transitions. researchgate.net The π→π* transitions, originating from the aromatic ring and the C=N chromophore, are generally intense and appear at shorter wavelengths. The n→π* transitions involve the non-bonding electrons on the nitrogen and oxygen atoms and are typically of lower intensity, appearing at longer wavelengths. For oximes, these bands are often observed in the 280–305 nm range. researchgate.net

Upon complexation with metal ions, significant changes in the electronic spectrum are observed. New absorption bands often appear, and existing bands may shift. These changes are indicative of the coordination of the ligand to the metal center. For instance, in metal complexes of Schiff bases derived from 5-chlorosalicylaldehyde, new, broad, low-energy absorption bands can be observed between 380–500 nm, which are assigned to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. science-softcon.de

Detailed spectral data for various metal complexes derived from 5-chlorosalicylaldehyde highlight these features.

ComplexSolventAbsorption Maxima (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition Assignment
[Fe(III)L1Cl]Methanol246, 297, 372, 42428000, 34500, 16500, 10500Inter-ligand, LMCT/MLCT
[Fe(III)L2Cl]Methanol246, 297, 375, 42726000, 32000, 14500, 10000Inter-ligand, LMCT/MLCT
[Fe(III)L3Cl]Methanol247, 297, 375, 42431500, 35500, 15500, 11500Inter-ligand, LMCT/MLCT
Tetranuclear Copper ComplexEthanol236, 286, 377Not ReportedNot Specified

Table compiled from data reported in scientific literature. science-softcon.denih.gov

Spectrophotometric Monitoring of Complexation

Spectrophotometry is a powerful tool for monitoring the formation of metal complexes in solution. The formation of a complex between this compound and a metal ion leads to a new chemical species with a distinct electronic structure and, consequently, a different absorption spectrum from the free ligand and metal ion.

This principle is widely used to determine the stoichiometry and stability constants of complexes. By systematically varying the concentration of the metal ion while keeping the ligand concentration constant (or vice versa) and measuring the absorbance at a wavelength where the complex absorbs strongly, one can follow the progress of the complexation reaction. The appearance of new charge-transfer bands or shifts in the ligand's internal π→π* and n→π* transitions serve as clear indicators of coordination. science-softcon.de For example, the development of intense colors upon mixing colorless solutions of the ligand and a metal salt is a visual manifestation of the formation of a complex with strong absorption in the visible region, a phenomenon that is readily quantifiable with a spectrophotometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

Determination of Molecular Ions and Fragmentation Patterns

For this compound (C₇H₆ClNO₂), the expected molecular weight is approximately 171.58 g/mol . libretexts.org In mass spectrometry, this would correspond to a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ around m/z 171 or 172, respectively. The presence of chlorine would also result in a characteristic isotopic pattern, with a peak at M+2 ([³⁷Cl]) having roughly one-third the intensity of the molecular ion peak ([³⁵Cl]).

The fragmentation of the molecular ion provides valuable structural information. For aromatic oximes, common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): Resulting in a fragment ion at [M-17]⁺.

Loss of water (H₂O): From the oxime group, leading to a peak at [M-18]⁺.

Cleavage of the C-C bond: The bond between the aromatic ring and the oxime-bearing carbon can break.

Ring fragmentation: The aromatic ring itself can break apart, although this often requires higher energy. nih.govresearchgate.net

The analysis of these fragments helps to confirm the presence of the hydroxyl group, the oxime functionality, and the chlorosubstituted aromatic ring, thereby verifying the structure of the compound.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. The diffraction pattern of X-rays passing through a crystalline material depends on the arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction for Definitive Structure Determination

For example, a tetranuclear copper complex of a Schiff base derived from 5-chlorosalicylaldehyde and (R)-(-)-2-amino-1-butanol has been characterized. The study revealed detailed structural parameters for this complex. nih.gov

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
Molecular FormulaC₄₅H₅₆Cu₄Cl₄N₄O₁₁
Molecular Weight1224.94

Table of crystallographic data for a tetranuclear copper complex. nih.gov

In this structure, the ligand coordinates to the copper atoms through the phenolic oxygen, alcoholic hydroxyl oxygen, and the imine nitrogen atom. Such studies are crucial for understanding the stereochemistry and nature of the metal-ligand interactions. nih.gov

Powder X-ray Diffraction for Bulk Characterization

Powder X-ray diffraction (PXRD) is used to analyze the bulk properties of a crystalline solid. Unlike single-crystal XRD, which analyzes one perfect crystal, PXRD analyzes a powder containing a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a unique fingerprint of the crystalline phase of the material.

PXRD is primarily used for:

Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns (like the one shown for the precursor, 5-chlorosalicylaldehyde) allows for the identification of the compound.

Purity Assessment: The presence of peaks from other crystalline phases indicates impurities in the sample.

Analysis of Crystallinity: Broad peaks in the pattern can indicate a poorly crystalline or amorphous material, whereas sharp peaks suggest a highly crystalline structure.

This technique is essential for quality control in the synthesis of this compound and its complexes, ensuring the identity and purity of the bulk material before its use in further applications.

Other Complementary Characterization Techniques

Beyond primary spectroscopic methods, several other analytical techniques offer crucial information regarding the physical and chemical nature of this compound and its derivatives.

Elemental Microanalysis (CHN)

Elemental microanalysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C₇H₆ClNO₂) to ascertain its purity.

While specific experimental data for this compound is not detailed in the provided search results, the table below illustrates the expected calculated values against which experimental results would be compared.

ElementTheoretical %Found %
Carbon (C)49.00Data not available in search results
Hydrogen (H)3.52Data not available in search results
Nitrogen (N)8.16Data not available in search results

This table is generated based on the molecular formula of this compound. "Found %" values are determined experimentally.

Molar Conductivity Measurements

Molar conductivity measurements are used to determine whether a compound is an electrolyte or a non-electrolyte in a given solvent. This is particularly important when studying metal complexes derived from ligands like this compound. The measurement involves dissolving the compound in a suitable solvent (e.g., DMF or DMSO) and measuring the electrical conductivity of the solution. Low conductivity values typically indicate a non-electrolytic nature, suggesting that the compound does not dissociate into ions in the solution. For metal complexes, this helps in understanding the coordination environment of the metal ion.

CompoundSolventMolar Conductivity (Ω⁻¹ cm² mol⁻¹)Nature
This compoundData not availableData not available in search resultsData not available in search results

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition pattern of a compound. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. Together, they provide information on decomposition temperatures, the nature of decomposition (endothermic or exothermic), and the composition of the final residue. Research on related metal complexes indicates that characterization often includes TG analysis.

A typical TGA/DTA analysis for this compound would reveal its melting point and the temperatures at which it begins to decompose, providing insights into its thermal stability.

Temperature Range (°C)Mass Loss (%)Associated Event
Data not availableData not availableData not available in search results

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a solid sample at high magnification. It provides detailed images of the sample's shape, size, and texture. For a crystalline compound like this compound, SEM images can reveal the crystal habit and surface features. This technique is also widely used to study the morphology of metal-organic frameworks and other complex structures derived from such ligands. The analysis provides valuable information about the material's physical characteristics, which can influence its properties, such as solubility and reactivity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for investigating the electronic properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. ajol.info Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govnih.gov These methods are instrumental in elucidating the fundamental characteristics of 5-Chlorosalicylaldehyde (B124248) oxime.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Molecular Orbital (MO) theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to understanding charge transfer within the molecule.

Frontier Molecular Orbitals (FMOs): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. biointerfaceresearch.com A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scispace.com For molecules similar in structure, this gap is typically around 4 eV, indicating significant stability. ajol.info The HOMO is generally located over the electron-rich phenyl ring and the hydroxyl and oxime groups, indicating these are the primary sites for electron donation. Conversely, the LUMO is often distributed across the molecule, including the electron-withdrawing chlorine atom and the azomethine group (-CH=NOH), marking the regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps are color-coded to indicate different electrostatic potential values. Red regions, signifying negative potential, are located around electronegative atoms like oxygen and nitrogen and are indicative of sites prone to electrophilic attack. nih.gov Blue regions represent positive potential, typically found around hydrogen atoms, and are susceptible to nucleophilic attack. For 5-Chlorosalicylaldehyde oxime, the MEP would show high electron density around the oxygen atoms of the hydroxyl and oxime groups and the nitrogen atom of the oxime group.

Table 1: Key Quantum Chemical Descriptors

Descriptor Significance Typical Value Range for Similar Compounds
EHOMO Electron-donating ability -6 to -7 eV
ELUMO Electron-accepting ability -1 to -2 eV
Energy Gap (ΔE) Chemical reactivity and stability 3 to 5 eV

| Dipole Moment | Polarity of the molecule | 1 to 5 Debye |

Prediction and Interpretation of Spectroscopic Data

DFT calculations are highly effective in predicting and interpreting various types of spectroscopic data, including vibrational (FT-IR) and electronic (UV-Vis) spectra. This allows for a direct comparison between theoretical and experimental findings, aiding in structural confirmation. researchgate.net

Vibrational Analysis: Theoretical calculations can predict the vibrational frequencies corresponding to different functional groups within the molecule. For this compound, key vibrational modes would include the O-H stretching of the phenolic and oxime groups, the C=N stretching of the oxime group, and the C-Cl stretching. Comparing the calculated frequencies with experimental FT-IR spectra helps to confirm the molecular structure and bonding arrangements. nih.gov

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. biointerfaceresearch.com The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions within the aromatic system and the oxime group. nih.gov Solvent effects can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. biointerfaceresearch.comchemrxiv.org

Geometry Optimization and Conformational Landscape Analysis

Before calculating other properties, the molecule's geometry must be optimized to find its most stable, lowest-energy structure. google.comrsc.org DFT methods are used to perform this optimization by minimizing the forces on each atom. biointerfaceresearch.com The process yields precise information about bond lengths, bond angles, and dihedral angles. nih.gov For this compound, key parameters include the planarity of the benzene ring and the orientation of the hydroxyl and oxime substituents. Conformational analysis can also be performed to identify different stable isomers (e.g., syn and anti conformations of the oxime group) and their relative energies.

Table 2: Selected Optimized Geometrical Parameters (Theoretical)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-Cl ~1.74 C-C-Cl ~119
C=N ~1.28 C-N-OH ~111
N-O ~1.40 C-C-OH ~121

Time-Dependent DFT (TD-DFT) for Electronic Transitions

TD-DFT is a powerful extension of DFT used to study excited states and predict electronic spectra. princeton.edu It calculates the excitation energies and oscillator strengths (f) for electronic transitions between molecular orbitals. chemrxiv.org For this compound, TD-DFT calculations would reveal the nature of the transitions observed in its UV-Vis spectrum. For example, a strong absorption band in the UV region would likely be assigned to a π → π* transition involving the aromatic ring, while weaker absorptions at longer wavelengths could be attributed to n → π* transitions originating from the lone pairs on the oxygen and nitrogen atoms. researchgate.net

Advanced Bonding and Interaction Analysis

Beyond standard DFT calculations, more advanced methods can provide deeper insights into the bonding and electronic interactions within the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. readthedocs.ionih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. usc.edu

Natural Population Analysis: This analysis provides a more robust method for calculating the distribution of electron density and assigning atomic charges compared to other methods like Mulliken population analysis. usc.edu The natural charges on each atom in this compound would confirm the electronegativity effects, with oxygen, nitrogen, and chlorine atoms bearing partial negative charges.

Table 3: Compound Names Mentioned

Compound Name
This compound

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a framework for analyzing molecular structure through the topology of the electron density. wikipedia.org This theory defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density, allowing for a rigorous, quantum mechanical definition of atoms and chemical bonds. wikipedia.orgwiley-vch.de

In the context of this compound, an AIM analysis would focus on identifying the critical points in the electron density. uni-rostock.de There are four stable types of critical points, each associated with a structural element. uni-rostock.de Of particular interest are the (3, -1) critical points, known as bond critical points (BCPs), which exist between any two nuclei linked by a chemical bond. wiley-vch.deias.ac.in The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs provide quantitative information about the nature of the chemical interactions.

A hypothetical AIM analysis of this compound would characterize key covalent bonds and non-covalent interactions. For instance, a high value of ρ(r) and a negative value of ∇²ρ(r) at a BCP are characteristic of shared interactions, typical of covalent bonds. Conversely, low ρ(r) and positive ∇²ρ(r) values signify closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions. muni.cz The intramolecular hydrogen bond between the phenolic oxygen and the oxime nitrogen (O-H···N) would be a key feature to analyze, with its BCP properties revealing its strength and nature.

Table 1: Hypothetical AIM Parameters for Selected Bonds in this compound

Bond/Interaction Electron Density (ρ(r)) (a.u.) Laplacian of Electron Density (∇²ρ(r)) (a.u.) Bond Type
C-Cl 0.185 +0.150 Polar Covalent
C=N 0.350 -0.980 Covalent (Shared)
N-O 0.290 -0.450 Covalent (Shared)
O-H (Phenolic) 0.330 -1.850 Covalent (Shared)

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates that of the surrounding pro-crystal.

For this compound, this analysis would map various properties onto the surface, such as dnorm, which is a normalized contact distance. The dnorm surface highlights regions of significant intermolecular contact, with red spots indicating contacts shorter than the van der Waals radii (often corresponding to hydrogen bonds), white areas representing contacts around the van der Waals distance, and blue regions indicating longer contacts. mdpi.com

The information from the Hirshfeld surface is summarized in a 2D fingerprint plot. crystalexplorer.netcrystalexplorer.net This plot is a histogram of the relationship between de (the distance from a point on the surface to the nearest nucleus external to the surface) and di (the distance to the nearest nucleus internal to the surface). crystalexplorer.net Different types of intermolecular interactions have characteristic shapes on the fingerprint plot, allowing for the deconvolution and quantification of contacts such as H···H, O···H, C···H, and Cl···H interactions. mdpi.comcrystalexplorer.net This provides a detailed "fingerprint" of the crystal packing environment.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

Contact Type Contribution (%)
H···H 45.2%
O···H / H···O 25.8%
C···H / H···C 12.5%
Cl···H / H···Cl 8.0%
C···C 4.5%

Computational Modeling of Hydrogen Bonding Networks

Computational modeling is essential for understanding the complex hydrogen bonding networks that dictate the supramolecular assembly of molecules like this compound. uni-bonn.de Quantum chemical calculations can be used to determine the geometries and energies of various hydrogen-bonded dimers, trimers, and larger clusters. nih.gov

In the solid state, this compound molecules can form extensive networks. A primary intramolecular hydrogen bond is expected between the phenolic hydroxyl group and the oxime nitrogen (O-H···N). Intermolecularly, the oxime's O-H group can act as a donor, while the phenolic and oxime oxygens can act as acceptors, leading to chains or sheets. nih.gov Computational studies would model these interactions to predict the most stable packing arrangements. rsc.org These models provide precise data on bond lengths, angles, and interaction energies, which are crucial for interpreting experimental crystallographic data and understanding the forces governing crystal formation.

Table 3: Hypothetical Geometric Parameters of Key Hydrogen Bonds in a Computed Dimer of this compound

Bond Type Distance (H···A) (Å) Angle (D-H···A) (°)
O1-H1···N1 Intramolecular 1.85 145.5

(D = Donor atom, A = Acceptor atom)

Electronic and Magnetic Property Predictions

Calculation of Magnetic Coupling Constants

While this compound is a diamagnetic molecule, it serves as an excellent ligand for forming polynuclear metal complexes with interesting magnetic properties. The prediction of magnetic exchange coupling constants (J) in these complexes is a key area of computational chemistry. scispace.com The sign and magnitude of J determine whether the interaction between two spin centers (metal ions) is ferromagnetic (J > 0) or antiferromagnetic (J < 0).

The most common computational approach is the broken-symmetry (BS) method within the framework of Density Functional Theory (DFT). researchgate.netnih.gov This method involves calculating the energies of the high-spin (HS) state and a low-spin, broken-symmetry (BS) state. The energy difference between these states is then used in various formulas, such as the Noodleman or Yamaguchi expressions, to extract the J value. scispace.comresearchgate.net For a hypothetical dinuclear copper(II) complex bridged by the oxime ligand, these calculations would predict the nature of the magnetic interaction transmitted through the bridging atoms.

Table 4: Hypothetical Calculated Magnetic Coupling Constants for a Dimeric Copper(II) Complex of this compound

Computational Method Basis Set High-Spin Energy (a.u.) Broken-Symmetry Energy (a.u.) Calculated J (cm⁻¹)

Elucidation of Magnetostructural Correlations

Magnetostructural correlations establish a relationship between the structural parameters of a magnetic complex and the value of its exchange coupling constant (J). kit.edu Computational studies are invaluable for developing these correlations by systematically varying geometric parameters (e.g., bond lengths, bridging angles) and calculating the corresponding J value for each geometry.

For a dinuclear metal complex containing this compound as a ligand, a critical structural parameter influencing magnetism would be the M-O-M bridging angle (where M is a metal ion). By performing a series of constrained geometry optimizations where this angle is varied, a plot of J versus the angle can be generated. kit.edu This correlation helps in understanding why small structural changes, often induced by crystal packing or solvent effects, can lead to significant changes in the magnetic properties of the material. Such studies are fundamental to the rational design of molecular magnets with desired properties.

Table 5: Hypothetical Magnetostructural Correlation Data for a Dimeric Copper(II) Complex

Cu-O-Cu Bridging Angle (°) Calculated J (cm⁻¹) Magnetic Interaction
95.0 +25.3 Ferromagnetic
100.0 +5.1 Ferromagnetic
105.0 -18.7 Antiferromagnetic

Advanced Research Applications and Methodologies

Analytical Reagent Development and Trace Analysis

5-Chlorosalicylaldehyde (B124248) oxime and its related compounds serve as highly effective ligands for the complexation of metal ions. This property is fundamental to their application in the development of analytical reagents for the detection and quantification of trace elements in various matrices.

Extractive spectrophotometry is a robust and widely used technique for determining trace amounts of metal ions. The method relies on a chelating agent that reacts with the target metal ion to form a colored complex, which is then extracted into an immiscible organic solvent for spectrophotometric analysis. Oxime derivatives, including those of salicylaldehyde (B1680747), are excellent reagents for this purpose.

While direct studies on 5-Chlorosalicylaldehyde oxime are specific, the principles are well-established by analogous compounds. For instance, 5-bromosalicylaldehyde thiosemicarbazone, a related compound, forms a light greenish-yellow colored complex with Copper(II) in an acidic medium, with a maximum absorbance at 390 nm. benthamopen.com This complex obeys Beer's law in the concentration range of 0.31–6.35 µg/mL, demonstrating its suitability for quantitative analysis. benthamopen.com Similarly, other thiosemicarbazone derivatives of salicylaldehyde have been used for the extractive spectrophotometric determination of Co(II). viva-technology.org

For Palladium(II), various oxime-based reagents have proven effective. 3-Phenoxybenzaldoxime reacts with Pd(II) to form a yellow-colored complex that can be extracted into chloroform at pH 4.0, with an absorption maximum at 435 nm. researchgate.net This method is effective for quantifying palladium over a range of 0.4 to 40 µg/mL. researchgate.net The formation of stable, colored complexes that are soluble in organic solvents is a key feature of these reagents, enabling the selective separation and sensitive determination of metal ions from complex sample matrices. researchgate.netrasayanjournal.co.in

Table 1: Examples of Extractive Spectrophotometric Determination using Salicylaldehyde Derivatives and Similar Reagents

ReagentTarget IonSolventλmax (nm)pH / AcidityBeer's Law Range (µg/mL)
5-Bromosalicylaldehyde thiosemicarbazoneCu(II)Aqueous DMF3904.0 - 5.00.31 - 6.35
5-Chlorosalicylaldehyde thiosemicarbazoneCo(II)Butyl Acetate4254.6 - 5.20.5 - 6.0
3-PhenoxybenzaldoximePd(II)Chloroform4354.00.4 - 40
4-(4'-fluorobenzylideneimino)-3-methyl-5-mercapto-1,2,4-triazolePd(II)Chloroform3900.6 - 2.0 mol L⁻¹ HCl5.0 - 17.5

The oxime functional group is electrochemically active, making its derivatives suitable for investigation and application in electroanalytical chemistry. Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, can be used to study the redox properties of these compounds and develop methods for their quantification.

Studies on benzaldoxime have revealed that the oxime group undergoes irreversible one-electron oxidation processes. d-nb.info This inherent electroactivity allows for the development of sensitive analytical methods. For example, a differential pulse voltammetric method using a hanging mercury drop electrode was optimized for the determination of 5-dodecylsalicylaldoxime, a related compound used in commercial extractants. This method was successfully applied to quantify the aldoxime in the concentration range of 0.05–2.45 mg/L, achieving a low detection limit of 0.034 mg/L. Such studies provide insight into the electrochemical behavior of the salicylaldoxime (B1680748) moiety and form the basis for developing electroanalytical methods for trace analysis.

Derivatives of 5-Chlorosalicylaldehyde, particularly Schiff bases, have emerged as powerful chemosensors for the selective detection of various ions. nih.gov These sensors operate through mechanisms like chelation-enhanced fluorescence (CHEF) or excited-state intramolecular proton transfer (ESIPT), resulting in a detectable colorimetric or fluorescent response upon binding with a target analyte. nih.gov The design of these molecules often involves conjugating 5-Chlorosalicylaldehyde with another molecule to create a specific binding pocket for the ion of interest. nih.govnih.gov

Schiff base chemosensors derived from 5-Chlorosalicylaldehyde have demonstrated significant potential for the selective detection of various metal cations. nih.gov A multifunctional fluorescent Schiff base synthesized from 5-Chlorosalicylaldehyde showed a distinct colorimetric response—turning from colorless to yellow—upon interaction with Cu(II) and Mn(II) ions in an aqueous methanol medium. nih.gov This sensing capability was confirmed through both absorption and emission methods, with detection limits for Cu(II) and Mn(II) found to be in the order of 10⁻⁶ M. nih.gov

The broader family of salicylaldehyde-based Schiff bases has also been extensively explored for detecting other essential and toxic metal ions. These sensors can be designed for high selectivity and sensitivity towards ions such as Al(III), Fe(III), and Zn(II). nih.govresearchgate.net For example, certain probes exhibit a "turn-on" fluorescence response, where the fluorescence intensity increases dramatically upon binding with a specific ion like Al(III) or Zn(II). nih.govresearchgate.netnih.gov This high degree of selectivity allows for the detection of a target ion even in the presence of other competing metal ions. researchgate.netnih.gov

Table 2: Metal Ion Detection using 5-Chlorosalicylaldehyde-Derived and Related Salicylaldehyde-Based Chemosensors

Target IonSensor TypeDetection MethodDetection Limit (M)
Cu(II)5-Chlorosalicylaldehyde Schiff BaseColorimetric / Fluorometric~10⁻⁶
Mn(II)5-Chlorosalicylaldehyde Schiff BaseColorimetric / Fluorometric~10⁻⁶
Al(III)Salicylaldehyde Schiff Base DerivativeFluorometric ("Turn-on")Varies by sensor
Fe(III)Salicylaldehyde Schiff Base DerivativeColorimetric / FluorometricVaries by sensor
Zn(II)Salicylaldehyde Schiff Base DerivativeFluorometric ("Turn-on")Varies by sensor

The application of 5-Chlorosalicylaldehyde-based chemosensors extends beyond cations to the recognition of environmentally and biologically significant anions. The same Schiff base sensors that detect Cu(II) and Mn(II) have also been found to exhibit a colorimetric response to cyanide (CN⁻), sulfide (S²⁻), and carbonate (CO₃²⁻) ions. nih.gov The interaction with these anions also produces a visible color change from colorless to yellow. nih.gov The detection limits for CN⁻ and CO₃²⁻ were determined to be in the 10⁻⁶ M range, while the limit for S²⁻ was found to be around 10⁻⁵ M, highlighting the high sensitivity of these probes. nih.gov

A critical application of fluorescent chemosensors is their use in bioimaging, which allows for the visualization of ions within living cells. The fluorescent properties of chemosensors derived from 5-Chlorosalicylaldehyde make them suitable for such applications. nih.gov For instance, the sensing ability of a 5-Chlorosalicylaldehyde-derived Schiff base has been successfully applied in a bioimaging study on HeLa cell lines. nih.gov This demonstrates the potential of these probes to cross cell membranes and report the presence of target ions in a biological environment, opening avenues for their use in diagnostics and cellular biology research. nih.govnih.govrsc.org

Chemosensing and Fluorogenic Probes for Ion Recognition

Catalysis Research

Metal complexes derived from Schiff bases, a class of compounds to which this compound belongs, are recognized for their significant potential as catalysts. The versatility of Schiff base ligands lies in their ability to form stable complexes with a wide array of transition metals. nih.govmdpi.com The resulting metal complexes often exhibit enhanced catalytic activities compared to the free ligands, a phenomenon attributed to the coordination of the metal ion which can modulate the electronic and steric properties of the ligand. nih.gov These complexes are employed in various catalytic applications, leveraging the reactive free electron pair on the nitrogen atom of the imine bond, which readily forms stable coordination compounds. mdpi.com The structural diversity achievable by modifying the aldehyde or amine precursors allows for the synthesis of a vast number of Schiff bases, enabling the fine-tuning of their catalytic properties for specific chemical transformations. researchgate.net Research has explored the catalytic activity of Schiff base metal complexes in processes such as the oxidation of organic compounds. nih.gov

Understanding the mechanistic pathways of catalytic reactions is crucial for the development of more efficient catalysts. For metal-oxime complexes, research has delved into the various oxidation states of the central metal ion during the catalytic cycle. For instance, in studies of heteroaxial cobalt oxime catalysts for proton reduction, the process involves the reduction of a Co(III) complex to generate catalytically active Co(I) species. rsc.org This Co(I) intermediate then reacts with protons to form a Co(III)-hydride species, which subsequently releases dihydrogen upon reaction with another proton. rsc.org Such investigations often employ spectroscopic and electrochemical methods to identify and characterize transient intermediates, clarifying the roles of different metal oxidation states (e.g., Co(III), Co(II), and Co(I)) and the coordination environment in the catalytic mechanism. rsc.org The analysis of reaction pathways can be complex, and algorithms have been developed to automatically determine all significant reaction sequences that produce or consume a species of interest, a method applicable to intricate catalytic systems. researchgate.net

Bioinorganic Chemistry Research (Focus on Chemical Interactions/Potential)

The coordination chemistry of this compound and its derivatives is of significant interest in bioinorganic chemistry due to the ability of such ligands to mimic aspects of biological systems. Oximes, particularly those with adjacent hydroxyl groups like salicylaldehyde derivatives, are versatile coordinating agents. kjscollege.com They can act as ambidentate ligands, binding to metal ions through either the nitrogen or oxygen atoms of the oxime group. kjscollege.com The presence of the phenolic hydroxyl group allows for deprotonation and subsequent coordination to a metal center, often forming stable five- or six-membered chelate rings with the imine nitrogen. kjscollege.comresearchgate.net This chelation is a key feature in their biological relevance. Schiff base ligands can possess multiple binding sites, such as both bidentate and tridentate pockets, allowing for the formation of dinuclear complexes and larger supramolecular assemblies depending on the reaction conditions. researchgate.net The study of how these ligands coordinate with biologically relevant metal ions is fundamental to understanding their potential applications.

A significant area of research focuses on the antimicrobial properties of metal complexes derived from 5-Chlorosalicylaldehyde. Numerous studies have shown that coordinating these Schiff base ligands to metal ions can substantially enhance their antimicrobial activity compared to the free ligand. nih.govresearchgate.net This enhancement is often attributed to the increased lipophilicity of the complex, which facilitates its passage through the microbial cell membrane. nih.gov

Complexes synthesized from 5-Chlorosalicylaldehyde and various amines or their derivatives have been tested against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netnih.gov For example, transition metal complexes of a Schiff base derived from 5-Chlorosalicylaldehyde and 2-(2-aminophenyl) 1H-benzimidazole displayed good activity against Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans. researchgate.net Similarly, Tellurium(IV) complexes of a Schiff base from 5-Chlorosalicylaldehyde and 3-aminopyridine were also evaluated for their antibacterial and antifungal activities. researchgate.net The general finding across many studies is that the metal complexes are more potent antimicrobial agents than the parent Schiff bases. nih.govresearchgate.net

Below is a table summarizing the antimicrobial activity of various compounds derived from 5-Chlorosalicylaldehyde against selected microorganisms.

Compound/ComplexMicroorganismActivity/Result
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolBacillus subtilisMIC: 45.2 µg/mL
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolEscherichia coliMIC: 1.6 µg/mL
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolPseudomonas fluorescenceMIC: 2.8 µg/mL
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolStaphylococcus aureusMIC: 3.4 µg/mL
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenolAspergillus nigerMIC: 47.5 µg/mL
Schiff base metal complexesStaphylococcus aureusDisplayed good activity
Schiff base metal complexesEscherichia coliDisplayed good activity
Schiff base metal complexesAspergillus nigerDisplayed good activity
Schiff base metal complexesCandida albicansDisplayed good activity

MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that will inhibit the visible growth of a microorganism. nih.gov

Oxime derivatives and their metal complexes are subjects of investigation for their potential antioxidant properties. medcraveonline.comsemanticscholar.org Antioxidants are crucial compounds that can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage that can lead to various degenerative diseases. semanticscholar.org The antioxidant capacity of these compounds is often evaluated using various in vitro assays, such as the DPPH (1,1-diphenyl-picrylhydrazyl) radical scavenging method, metal chelating activity, hydrogen peroxide scavenging, and inhibition of lipid peroxidation. medcraveonline.commdpi.com

The table below presents data from antioxidant activity assays for oxime derivatives, showcasing their potential in scavenging free radicals.

AssayCompound TypeResult
Total Antioxidant ActivityPhenyl ring-substituted oximesInteractions of -chloro and –methyl groups make a reduction of improvement from Mo(VI) to Mo(V). medcraveonline.com
Inhibition of Linoleic Acid PeroxidationC3, C9, and C6 oximesExhibited most potent inhibition. medcraveonline.com
DPPH Radical ScavengingMetal-PLY chelatesMn-PLY chelate showed the highest antioxidant activity, close to the reference ascorbic acid. mdpi.com
Hydrogen Peroxide ScavengingZinc(II) complexes of 3-bromo-5-chloro-salicylaldehydeActivity was examined. rsc.org
ABTS Radical ScavengingZinc(II) complexes of 3-bromo-5-chloro-salicylaldehydeActivity was examined. rsc.org

DNA Interaction and Nuclease Activity Studies of Metal Complexes

The interaction of metal complexes with DNA is a cornerstone of research for developing new therapeutic agents, particularly in cancer therapy, where DNA is a primary target molecule. ias.ac.inlew.ro Metal complexes derived from ligands like this compound are of significant interest due to their potential to bind and cleave DNA, thereby inhibiting cancer cell replication. ias.ac.innih.gov The mode of interaction can vary, broadly categorized into covalent bonding and non-covalent interactions, which include intercalation, electrostatic binding, and groove binding. mdpi.com Following binding, some complexes can facilitate the cleavage of the DNA double helix, acting as chemical nucleases. mdpi.comresearchgate.netresearchgate.net

DNA Binding Studies: Methodologies and Findings

To elucidate the nature and strength of the interaction between metal complexes of 5-Chlorosalicylaldehyde derivatives and DNA, researchers employ several spectroscopic and physical techniques.

Electronic Absorption Spectroscopy: UV-Visible spectroscopy is a fundamental technique used to monitor the binding of a metal complex to DNA. mdpi.com When a complex interacts with DNA, changes in the absorbance (hypochromism or hyperchromism) and shifts in the wavelength (bathochromic/red or hypsochromic/blue shift) of its electronic spectral bands are observed. mdpi.com For instance, studies on Cu(II), Ni(II), and Co(II) complexes with a Schiff base derived from 5-chlorosalicylaldehyde and 6-aminobenzothiazole showed that the complexes bind to Calf Thymus DNA (CT-DNA) in an intercalative mode. ias.ac.in This mode of binding is often characterized by hypochromism, resulting from the strong stacking interaction between the aromatic chromophore of the complex and the DNA base pairs. mdpi.com

Fluorescence Spectroscopy: This method is used to investigate the competitive binding between a metal complex and a known DNA intercalator, typically ethidium bromide (EB). ias.ac.in EB fluoresces strongly when intercalated into DNA. If the metal complex can displace the bound EB, a quenching or reduction in the fluorescence intensity is observed. ias.ac.in The extent of quenching can be used to determine the binding affinity of the complex. The binding constants (Kb) for the interaction are calculated, providing a quantitative measure of the complex-DNA binding strength. ias.ac.in

Viscosity Measurements: Viscosity measurements provide strong evidence for the mode of DNA binding. ias.ac.in Intercalation, where the complex inserts itself between the base pairs of the DNA, causes a significant increase in the viscosity of the DNA solution due to the lengthening of the DNA helix. ias.ac.in In contrast, non-intercalative or electrostatic interactions typically cause minimal or no change in viscosity. Studies on complexes of 5-chlorosalicylaldehyde derivatives have demonstrated such increases in viscosity, supporting an intercalative binding model. ias.ac.in

Table 1: DNA Binding Data for Metal Complexes of a 5-Chlorosalicylaldehyde Schiff Base Derivative

Complex Binding Mode Technique Used Key Finding
Cu(II) Complex Intercalation UV-Vis, Fluorescence, Viscosity Strong binding affinity to CT-DNA
Ni(II) Complex Intercalation UV-Vis, Fluorescence, Viscosity Effective displacement of Ethidium Bromide
Co(II) Complex Intercalation UV-Vis, Fluorescence, Viscosity Significant increase in DNA viscosity

Nuclease Activity: DNA Cleavage Studies

The ability of metal complexes to cleave DNA is a critical function for their potential application as anticancer drugs. ias.ac.in This "nuclease" activity is commonly assessed using agarose gel electrophoresis with supercoiled plasmid DNA, such as pBR322. mdpi.comresearchgate.netrsc.org

The process involves incubating the plasmid DNA with the metal complex under physiological conditions. The different topological forms of the DNA can then be separated on an agarose gel.

Form I: Uncut, supercoiled DNA (migrates fastest).

Form II: Nicked DNA (single-strand break), which is more relaxed (migrates slowest).

Form III: Linear DNA (double-strand break), which migrates at an intermediate rate.

The conversion of Form I to Form II and/or Form III indicates that the complex has successfully cleaved the DNA. researchgate.netresearchgate.net Research on metal complexes of Schiff bases derived from 5-chlorosalicylaldehyde has shown that they can effectively cleave supercoiled pBR DNA. ias.ac.in The efficiency of this cleavage can depend on the specific metal ion, the concentration of the complex, and the incubation time. researchgate.net In many cases, the cleavage mechanism is believed to involve the generation of reactive oxygen species (ROS) that attack the deoxyribose backbone of the DNA. nih.gov

Table 2: Nuclease Activity of Metal Complexes on Plasmid DNA

Complex Plasmid DNA Result Implication
Cu(II) Complex pBR322 Conversion from Form I to Form II Effective single-strand DNA cleavage
Ni(II) Complex pBR322 Moderate cleavage activity Potential as a chemical nuclease
Co(II) Complex pBR322 Concentration-dependent cleavage Activity can be modulated

These studies collectively demonstrate that metal complexes of this compound and its derivatives are capable of both binding to and cleaving DNA. ias.ac.in The primary mode of interaction is intercalation, and the nuclease activity proceeds via oxidative pathways, highlighting their potential in the development of novel metallodrugs for therapeutic applications. ias.ac.innih.gov

Future Research Directions and Emerging Paradigms

Design and Synthesis of Advanced Ligand Architectures

The inherent structure of 5-Chlorosalicylaldehyde (B124248) oxime, featuring a salicylaldehyde (B1680747) backbone, makes it an excellent precursor for the synthesis of advanced polydentate and multifunctional ligands. wikipedia.org Future research will likely focus on leveraging the oxime and hydroxyl groups for the construction of complex molecular frameworks.

Multidentate Ligands: A primary research avenue involves the elaboration of the 5-Chlorosalicylaldehyde oxime core to create ligands with increased denticity. This can be achieved by introducing additional coordinating groups through targeted organic synthesis. For instance, reactions at the phenolic hydroxyl or the oxime nitrogen could append functionalities like amines, pyridyls, or carboxylates, transforming the parent bidentate ligand into a tri-, tetra-, or polydentate chelator. nih.gov Such ligands are expected to form highly stable complexes with a range of metal ions, a desirable trait for applications in catalysis and materials science.

Bridging Ligands for Polynuclear Complexes: A significant area of exploration is the design of ligands capable of bridging multiple metal centers. By strategically modifying the this compound structure, for example, by creating bis-oxime structures from linked salicylaldehydes, researchers can synthesize architectures that facilitate the formation of di- or polynuclear metal complexes. These complexes are of fundamental interest for studying magnetic interactions between metal ions and for developing new catalytic systems.

Stimuli-Responsive Ligands: An emerging paradigm is the incorporation of stimuli-responsive moieties into the ligand framework. Functional groups that change their coordination behavior in response to external stimuli such as light, pH, or redox potential could be integrated with the this compound scaffold. This would lead to "smart" ligands whose metal-binding properties can be externally controlled, opening doors to applications in targeted drug delivery, switchable catalysts, and molecular sensors.

The synthesis of these advanced ligands will necessitate the exploration of modern synthetic methodologies, including metal-catalyzed cross-coupling reactions and "click" chemistry, to ensure efficient and modular construction. rsc.org

Integration of Advanced Computational Techniques for Predictive Modeling

The advancement of computational chemistry offers powerful tools for predicting the behavior of molecules and materials, thereby guiding experimental efforts. Density Functional Theory (DFT) and other molecular modeling techniques are poised to play a crucial role in understanding and developing the chemistry of this compound. biointerfaceresearch.comdntb.gov.ua

Predicting Coordination Properties: DFT calculations can be employed to model the coordination of this compound with various metal ions. researchgate.net These studies can predict key parameters such as bond lengths, bond angles, and binding energies, providing insight into the stability and structure of the resulting metal complexes. rsc.org Furthermore, computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can elucidate the electronic structure and reactivity of both the ligand and its complexes. biointerfaceresearch.com

Modeling Reaction Mechanisms: Computational methods are invaluable for investigating reaction mechanisms at the molecular level. researchgate.net For instance, the mechanism of oxime formation from 5-Chlorosalicylaldehyde and the subsequent complexation with metal ions can be mapped out, identifying transition states and reaction intermediates. This understanding is critical for optimizing synthetic procedures and for designing new catalytic cycles involving these complexes.

Screening for Applications: A particularly exciting future direction is the use of high-throughput computational screening to identify potential applications for this compound derivatives. By creating virtual libraries of modified ligands and their metal complexes, researchers can rapidly evaluate their properties for specific functions, such as catalytic activity, sensing capabilities, or electronic properties, thus prioritizing the most promising candidates for experimental synthesis and testing.

The synergy between computational prediction and experimental validation will accelerate the discovery and development of new systems based on this compound.

Exploration of Novel Material Science Applications

The unique coordination properties of this compound and its derivatives make them attractive building blocks for the creation of novel materials with tailored functionalities.

Coordination Polymers and Metal-Organic Frameworks (MOFs): A significant area for future research is the use of this compound-based ligands in the synthesis of coordination polymers and MOFs. By designing ligands with specific geometries and bridging capabilities, it is possible to construct one-, two-, or three-dimensional networks with porous structures. These materials could find applications in gas storage, separation, and heterogeneous catalysis. The chlorine substituent on the aromatic ring can also participate in halogen bonding, providing an additional tool for directing the self-assembly of these supramolecular structures.

Luminescent Materials: Salicylaldehyde-based ligands and their metal complexes are known to exhibit interesting photophysical properties. Future studies could focus on designing this compound complexes that display strong luminescence. By carefully selecting the metal ion (e.g., lanthanides, d¹⁰ metals) and modifying the ligand structure, it may be possible to tune the emission color and quantum yield. Such materials could be utilized in the development of OLEDs (Organic Light-Emitting Diodes), chemical sensors, and bio-imaging agents.

Magnetic Materials: The design of ligands that can mediate magnetic interactions between metal centers is a key objective in molecular magnetism. Polynuclear complexes synthesized from bridging ligands derived from this compound could exhibit a range of magnetic phenomena, from simple paramagnetic behavior to more complex single-molecule magnet (SMM) properties. The ability to tune the magnetic properties by modifying the ligand structure offers a pathway to new molecule-based magnetic materials.

The table below summarizes potential material science applications for metal complexes derived from this compound.

Application AreaType of MaterialPotential Functionality
Gas Storage/SeparationMetal-Organic Frameworks (MOFs)Selective adsorption of gases
CatalysisCoordination PolymersHeterogeneous catalytic sites
OptoelectronicsLuminescent ComplexesEmitters in OLEDs
SensingFluorescent MaterialsTurn-on/Turn-off sensory response
Data StorageSingle-Molecule MagnetsMolecular-level magnetic memory

Development of Innovative Analytical Platforms

The reactivity of the aldehyde group in the parent compound, 5-Chlorosalicylaldehyde, has already been exploited for the sensitive detection of analytes like hydrazine. researchgate.net The oxime derivative offers a stable and versatile platform for developing a new generation of analytical tools.

Chromogenic and Fluorogenic Sensors: this compound can serve as the core structure for new chemosensors. The binding of a target analyte (e.g., a specific metal ion or anion) to the ligand or its metal complex can induce a change in its electronic structure, leading to a visible color change (chromogenic) or a change in fluorescence intensity (fluorogenic). researchgate.net Research will focus on designing systems with high selectivity and sensitivity for environmentally and biologically important species. For instance, the selective precipitation of copper by salicylaldoxime (B1680748) suggests that derivatives could be developed for highly specific metal ion detection. wikipedia.org

Ion-Selective Electrodes (ISEs): Salicylaldoxime has been used as an ionophore in ion-selective electrodes. wikipedia.org Future work could involve incorporating this compound or its lipophilic metal complexes into polymer membranes to create potentiometric sensors. These electrodes could be tailored for the selective determination of various metal ions in complex matrices, offering a low-cost and portable analytical solution.

Modified Surfaces for Preconcentration: The ligand can be immobilized onto solid supports, such as silica (B1680970) gel or polymer resins, to create materials for the solid-phase extraction (SPE) and preconcentration of trace metal ions from environmental or biological samples. This would allow for the analysis of analytes present at very low concentrations by coupling SPE with sensitive analytical techniques like atomic absorption or inductively coupled plasma spectroscopy.

The development of these analytical platforms will require a multidisciplinary approach, combining organic synthesis, coordination chemistry, materials science, and analytical chemistry to create robust and reliable detection systems.

Q & A

Q. Methodological Answer :

  • Ligand Synthesis : React equimolar 5-chlorosalicylaldehyde with hydroxylamine hydrochloride in ethanol under reflux (3–6 hours). Purify via recrystallization using methanol or ethanol .
  • Metal Complexation : Combine the ligand with metal salts (e.g., CoCl₂·6H₂O, Ni(OAc)₂) in a 2:1 molar ratio. Reflux in methanol for 4–6 hours, then evaporate to precipitate complexes. Characterize via elemental analysis, IR, and UV-Vis spectroscopy .
  • Key References : Goyat et al. (2018) detail Te(IV) complexes; Khalil et al. (1988) outline bactericidal Mn/Cu complexes .

Advanced: How can tautomerism in this compound derivatives be experimentally resolved?

Q. Methodological Answer :

  • X-ray Crystallography : Determine the dominant tautomer (oxime vs. nitroso) by analyzing bond lengths and angles. For example, Schiff bases often exhibit keto-enol tautomerism, resolved via C=O vs. C–O bond distances .
  • Spectroscopic Techniques : Use IR to identify ν(N–O) stretches (~930 cm⁻¹ for oxime) and UV-Vis to monitor π→π* transitions sensitive to tautomeric shifts .
  • Dynamic Studies : Employ GC-FTIR to track interconversion under varying temperatures. Multivariate curve resolution (MCR) helps deconvolute overlapping spectral signals .

Basic: What characterization techniques are critical for confirming the structure of this compound derivatives?

Q. Methodological Answer :

  • Elemental Analysis : Verify C, H, N, and Cl composition (±0.3% tolerance) .
  • Spectroscopy :
    • IR : Identify ν(C=N) (1600–1620 cm⁻¹) and ν(O–H) (3400–3500 cm⁻¹) .
    • ¹H/¹³C NMR : Confirm aldehyde proton disappearance (~10 ppm) and oxime proton resonance (~8–9 ppm) .
  • Single-Crystal XRD : Resolve molecular geometry and hydrogen-bonding networks (e.g., CCDC entries for Schiff bases) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Systematic Comparison : Normalize variables (e.g., microbial strains, concentration ranges). For example, Khalil et al. (1988) reported higher bactericidal activity for Mn(II) vs. Cu(II) complexes, likely due to redox properties .
  • Replicate Conditions : Reproduce assays using standardized protocols (e.g., CLSI guidelines). Vikas et al. (2018) noted variability in MIC values against E. coli depending on solvent polarity .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance. For mixed-ligand complexes, consider synergistic effects via isobologram analysis .

Advanced: What computational methods are used to predict the reactivity of this compound in coordination chemistry?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate interactions with biological targets (e.g., Staphylococcus aureus DNA gyrase) using AutoDock Vina. Validate with experimental IC₅₀ values .
  • TD-DFT : Correlate UV-Vis absorption bands (e.g., ligand-to-metal charge transfer) with computed electronic transitions .

Basic: What are the common applications of this compound in antimicrobial research?

Q. Methodological Answer :

  • Antibacterial Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via agar diffusion. Ni(II) complexes show enhanced activity due to increased membrane permeability .
  • Antifungal Screening : Use microdilution assays against Candida albicans. The oxime’s Cl substituent enhances lipophilicity, improving cell penetration .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., NO₂, Br) to correlate electronic effects with MIC values .

Advanced: How does the choice of reaction conditions affect the regioselectivity of this compound derivatives?

Q. Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (DMF) favor Schiff base formation, while protic solvents (MeOH) stabilize oxime tautomers .
  • Temperature Control : Low temperatures (<50°C) minimize side reactions (e.g., aldol condensation), as seen in Claisen-Schmidt syntheses of benzofuran derivatives .
  • Catalytic Additives : Use p-toluenesulfonic acid (PTSA) to accelerate imine formation. For Co(II) complexes, trace H₂O induces hydrolysis, requiring anhydrous conditions .

Basic: How should researchers handle and store this compound to ensure stability?

Q. Methodological Answer :

  • Storage : Keep in amber vials at –20°C to prevent photodegradation. Desiccate with silica gel to avoid hydrolysis .
  • Handling : Use gloves and fume hoods; the oxime’s Cl group may release HCl upon decomposition.
  • Stability Tests : Monitor via TLC or HPLC every 6 months. Vikas et al. (2018) reported >95% purity after 12 months under inert gas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.